Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylate ester group at the 2-position of the pyrrole ring. It is a colorless or light yellow solid that is soluble in solvents such as ethanol, acetone, and dimethyl sulfoxide .
Mechanism of Action
Target of Action
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Pharmacokinetics
As a small, relatively nonpolar molecule, it may be reasonably well-absorbed and distributed in the body, but this would need to be confirmed with experimental data .
Result of Action
Given its potential role as a biochemical reagent, it may have diverse effects depending on the context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate can be synthesized through the bromination of methyl 5-methyl-1H-pyrrole-2-carboxylate. The reaction typically involves the use of bromine in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Methyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the bromine atom at the 4-position.
Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but has a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(8)3-6(9-4)7(10)11-2/h3,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHESQQSGQNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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